BenchChemオンラインストアへようこそ!

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine

Physicochemical Property Differentiation LogP Prediction Scaffold Optimization

This benzothiazole-imidazole hybrid features a structural topology unavailable in core-only 2-aminobenzothiazoles (e.g., CAS 78584-09-5). The N-3-(imidazol-1-yl)propyl side chain serves as an ATP-competitive hinge-binding motif critical for kinase inhibitor design, while the 7-chloro-4-methyl substitution shifts logP to ~3.04 (vs ~2.1 for core analogs), improving membrane permeability for cellular assays. The imidazole moiety enables π-stacking, metal-chelation, and hydrogen-bonding interactions absent in simpler scaffolds. Available at ≥95% purity with a ≥98% option to reduce impurity-driven false hits in SAR campaigns. Ideal for focused library synthesis targeting kinases, metalloenzymes, and antimicrobial screening. Request batch-specific HPLC traces for large-scale procurement.

Molecular Formula C14H15ClN4S
Molecular Weight 306.8 g/mol
CAS No. 1204297-21-1
Cat. No. B1389524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine
CAS1204297-21-1
Molecular FormulaC14H15ClN4S
Molecular Weight306.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3C=CN=C3
InChIInChI=1S/C14H15ClN4S/c1-10-3-4-11(15)13-12(10)18-14(20-13)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18)
InChIKeyJZUFNBWMODHDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine (CAS 1204297-21-1): Baseline Identity and Procurement Profile


N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine (CAS 1204297-21-1, MFCD16631825) is a synthetic small molecule (C14H15ClN4S, MW 306.81 g/mol) comprising a 7-chloro-4-methylbenzothiazole core linked via a propyl chain to an imidazole moiety . It is primarily supplied as a research-grade building block (purity ≥95%) for medicinal chemistry and chemical biology applications . The compound belongs to the benzothiazole-imidazole hybrid class, which has attracted interest for its potential in kinase inhibitor design and antimicrobial screening programs .

Why Benign Substitution of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine Is Not Scientifically Sound


Although benzothiazole scaffolds are common in screening libraries, the presence of the N-3-(imidazol-1-yl)propyl side chain at the 2-amino position of the 7-chloro-4-methylbenzothiazole core introduces a distinct hydrogen-bond donor/acceptor topology and lipophilic profile (predicted logP ≈3.04) that is absent in simpler 2-aminobenzothiazole precursors (e.g., 7-chloro-4-methylbenzo[d]thiazol-2-amine, CAS 78584-09-5, MW 198.67 g/mol) . Generic substitution with core-only benzothiazoles would result in loss of the imidazole-mediated π-stacking, metal-chelating, or hydrogen-bonding interactions that are critical for target engagement in kinase and metalloenzyme assays . Furthermore, the propyl linker length and chloro substitution pattern directly affect CYP450 metabolic stability and aqueous solubility, meaning even closely related analogs with different linker lengths (e.g., ethyl or butyl) cannot be considered interchangeable without comparative in vitro ADME data .

Quantitative Differential Evidence: N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine vs. Closest Analogs


Enhanced Molecular Complexity and Predicted Lipophilicity vs. Unsubstituted 2-Aminobenzothiazole Core

The target compound exhibits a predicted partition coefficient (logP) of 3.04, compared to a predicted logP of approximately 2.1 for the simpler 7-chloro-4-methylbenzo[d]thiazol-2-amine (CAS 78584-09-5) . This 0.9 log unit increase reflects the lipophilic contribution of the imidazolyl-propyl substituent, which may enhance membrane permeability but also necessitates careful solubility assessment in assay design .

Physicochemical Property Differentiation LogP Prediction Scaffold Optimization

Predicted Boiling Point as a Proxy for Thermal Stability in Formulation vs. Unfunctionalized Core

The target compound has a predicted boiling point of 520.5 ± 60.0 °C (at 760 mmHg) , which is substantially higher than the predicted boiling point of the 2-aminobenzothiazole core (estimated ~280–300 °C based on lower MW and fewer heteroatom interactions) . This elevation is consistent with the increased molecular weight and hydrogen-bonding capacity introduced by the imidazole-propyl extension, suggesting greater thermal resilience during accelerated stability testing.

Thermal Stability Formulation Development Process Chemistry

Purity Specification and Batch-to-Batch Consistency Across Vendors

Commercial suppliers consistently report purity of ≥95% (HPLC) for CAS 1204297-21-1 , with select vendors (e.g., MolCore) specifying ≥98% . In contrast, the core fragment 7-chloro-4-methylbenzo[d]thiazol-2-amine (CAS 78584-09-5) is often sold at 97% purity with fewer vendors offering analytical certification . The narrow purity window and broader supplier base for the target compound reduce the risk of bioactive impurities confounding screening results.

Quality Control Purity Analysis Reproducible SAR

Procurement-Driven Application Scenarios for N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine


Kinase Inhibitor Hit Expansion Where Imidazole Hinge-Binding Motifs Are Advantageous

The imidazole ring in the propyl side chain can serve as an ATP-competitive hinge-binding motif in kinase inhibitor design. Researchers using the compound as a starting scaffold should prioritize it over simple 2-aminobenzothiazoles lacking this heterocycle, as evidenced by the predicted logP shift (3.04 vs. ~2.1) that favors membrane permeability for cellular kinase assays .

SAR Studies Requiring High-Purity Building Blocks to Deconvolute Off-Target Effects

When building focused libraries to probe benzothiazole SAR, the ≥98% purity option available for this compound reduces the risk of impurity-driven false hits compared to lower-purity core analogs (typically 97%). Procurement teams should request batch-specific HPLC traces to verify purity before committing to large-scale SAR campaigns.

Computational Docking and Virtual Screening Campaigns

The compound's well-defined SMILES string and predicted physicochemical parameters (MW 306.81, logP 3.04, H-bond acceptors/donors: 4/1) make it suitable for virtual screening libraries targeting enzymes with deep hydrophobic pockets. Its imidazole side chain provides an additional anchor point for scoring functions compared to simpler benzothiazole fragments.

Development of Novel Antifungal or Antimycobacterial Lead Series

Benzothiazole-imidazole hybrids are recognized scaffolds in antimycobacterial and antifungal drug discovery . The specific chloro-methyl substitution pattern and imidazole-propyl chain of CAS 1204297-21-1 differentiate it from earlier reported benzothiazole antifungals that lack the imidazole extension, potentially offering improved target affinity through dual-site binding.

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.